1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

Overview

Description

Synthesis Analysis

- Van Leusen Imidazole Synthesis : Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles .

- NHC-Copper-Catalyzed Isocyanide Insertion : This method involves alcohol reacting with isocyanide to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives, resulting in 1,4-diaryl-1H-imidazoles .

- TosMIC-Based Regioselective Synthesis : Mild and efficient protocols allow the one-pot synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from various aldehydes and amines .

Molecular Structure Analysis

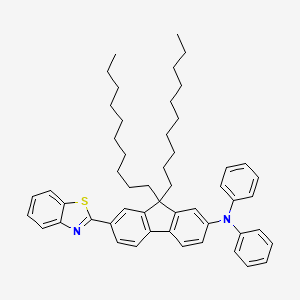

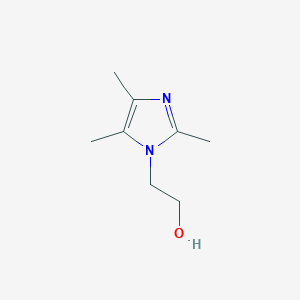

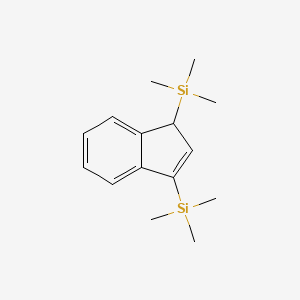

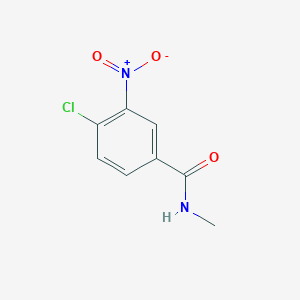

The molecular formula of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is C9H14N2O. It consists of an imidazole ring with three methyl groups attached at specific positions .

Chemical Reactions Analysis

- One-Bond Formed : A novel protocol cyclizes amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

- Transannulation Reaction : Rh(II)-catalyzed transannulation of 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5-ones with N-sulfonyl-1,2,3-triazoles provides fully substituted 5-sulfonamidoimidazoles .

Scientific Research Applications

Medicine and Pharmacology

Imidazole derivatives, including 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, have a wide range of biological and pharmacological activities . They play a crucial role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

These compounds also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . This makes them valuable in the field of agriculture, where they can help improve crop yields and protect plants from various diseases .

Green Chemistry and Organometallic Catalysis

Imidazoles, including 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, have found applications in green chemistry and organometallic catalysis . They have been used as ionic liquids and N-heterocyclic carbenes (NHCs) , extending their application and making them more environmentally friendly.

Dyes for Solar Cells and Other Optical Applications

Recent research has shown that imidazoles are being used in dyes for solar cells and other optical applications . This is due to their versatility and utility in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .

Functional Materials

Imidazoles are also utilized in the creation of functional materials . Their unique properties make them suitable for a variety of applications, including the development of new materials with specific characteristics .

Mechanism of Action

Target of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, anticancer, enzyme inhibitor, fungicidal, antiviral, and anti-inflammatory properties .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Safety and Hazards

properties

IUPAC Name |

2-(2,4,5-trimethylimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-7(2)10(4-5-11)8(3)9-6/h11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCASFKLQWALKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)C)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611969 | |

| Record name | 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | |

CAS RN |

26860-46-8 | |

| Record name | 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B3050482.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)